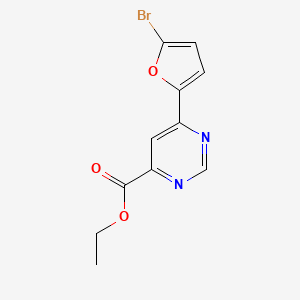

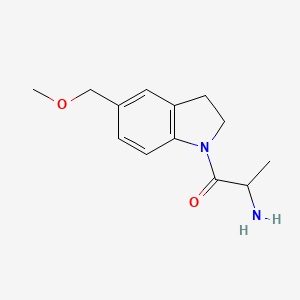

![molecular formula C11H17ClN4 B1491588 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine CAS No. 1250586-31-2](/img/structure/B1491588.png)

2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine

説明

“2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine” is a heterocyclic organic compound used in various scientific experiments in the field of chemistry, biochemistry, and pharmacology. It is considered a promising agricultural compound due to its outstanding activity and its mode of action, which is different from other fungicides .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The synthesis of these compounds has been a hot topic in the pesticide field for many years due to their excellent biological activity .Molecular Structure Analysis

The molecular formula of “2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine” is C11H17ClN4, and its molecular weight is 240.73 g/mol. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .科学的研究の応用

Anticancer Research

Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites by interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . For instance, some pyrimidine-based drugs, such as imatinib , Dasatinib , and nilotinib , are well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

The structural versatility of pyrimidine allows it to be effective against a variety of microbial and fungal pathogens. Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities, making them valuable in the development of new therapeutic agents .

Cardiovascular Therapeutics

In cardiovascular research, pyrimidine derivatives have been utilized as antihypertensive agents . They can modulate blood pressure and have potential applications in treating conditions like hypertension .

Anti-Inflammatory and Analgesic Effects

Due to their ability to modulate inflammatory pathways, pyrimidine compounds have been studied for their anti-inflammatory and analgesic properties. This makes them candidates for the development of new pain management and anti-inflammatory drugs .

Antifibrotic Activity

Recent studies have focused on the antifibrotic potential of pyrimidine derivatives. Compounds containing the pyrimidine moiety have shown promising results in inhibiting fibrosis, which is the excessive formation of connective tissue that can lead to organ dysfunction .

Antiviral Research

Pyrimidine derivatives have also been explored for their antiviral properties. They can inhibit the replication of various viruses, offering a pathway for the development of novel antiviral drugs .

Neuroprotection

In the field of neurology, pyrimidine compounds are being investigated for their neuroprotective effects. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage .

Diabetes Management

Pyrimidine derivatives have been identified as potential DPP-IV inhibitors , which are important in the management of type 2 diabetes. By inhibiting the enzyme DPP-IV, they help in regulating blood glucose levels .

特性

IUPAC Name |

2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4/c1-2-16-7-3-4-9(16)8-14-10-5-6-13-11(12)15-10/h5-6,9H,2-4,7-8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKDHCANHPIPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)

![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)

![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)

![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)

![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)

![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)